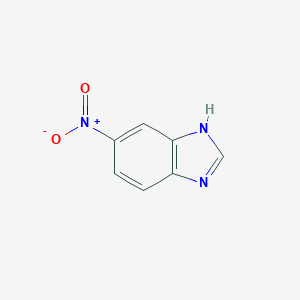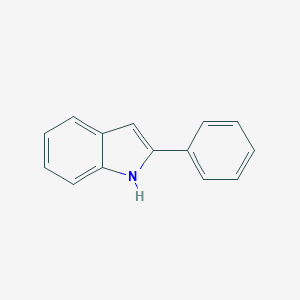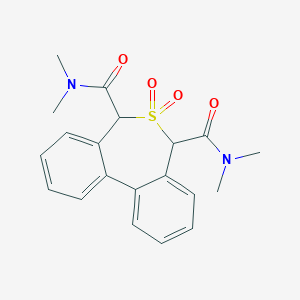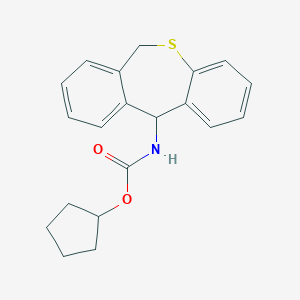
Cyclopentyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CPCC and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of CPCC is not fully understood. However, it has been hypothesized that CPCC inhibits the activity of certain enzymes involved in cancer cell growth and inflammation.
Efectos Bioquímicos Y Fisiológicos
CPCC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPCC in lab experiments is that it has been found to have low toxicity. This makes it a potentially safe compound to use in research. However, one limitation of using CPCC is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on CPCC. One area of research could be to further study its potential as an anti-cancer agent. Another area of research could be to study its potential as an anti-inflammatory agent. Additionally, more research is needed to fully understand its mechanism of action and to design experiments to study its effects.
Métodos De Síntesis
The synthesis of CPCC involves the reaction of cyclopentylamine with 6,11-dihydrodibenzo(b,e)thiepin-11-one. The reaction is carried out in the presence of a carbonyldiimidazole (CDI) catalyst. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
CPCC has been studied for its potential use as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. CPCC has also been studied for its potential use as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propiedades
Número CAS |
74797-22-1 |
|---|---|
Nombre del producto |
Cyclopentyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate |
Fórmula molecular |
C20H21NO2S |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
cyclopentyl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate |
InChI |
InChI=1S/C20H21NO2S/c22-20(23-15-8-2-3-9-15)21-19-16-10-4-1-7-14(16)13-24-18-12-6-5-11-17(18)19/h1,4-7,10-12,15,19H,2-3,8-9,13H2,(H,21,22) |
Clave InChI |
LVAYCUHDBONTPY-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24 |
SMILES canónico |
C1CCC(C1)OC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




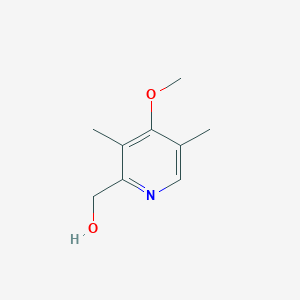
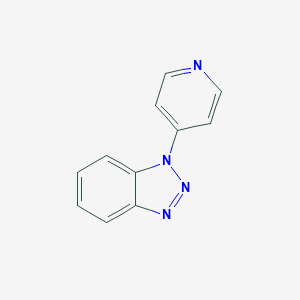
![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)
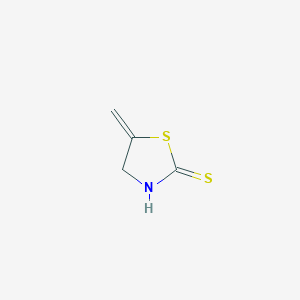
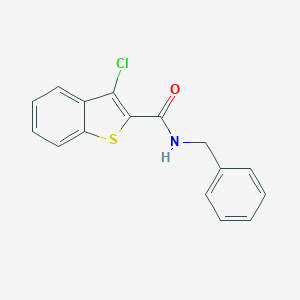
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
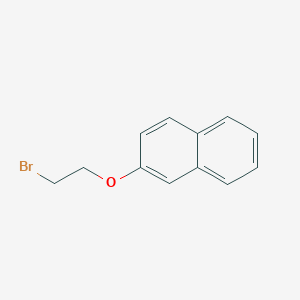
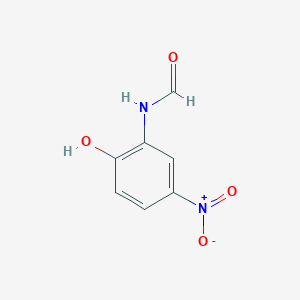
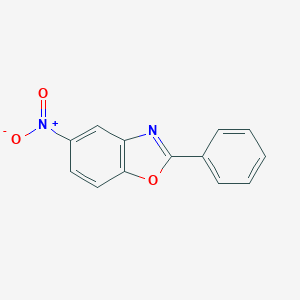
![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)
